molecular formula C22H20ClF2NO4 B586700 7-Desmethoxy-7-fluoro Elvitegravir CAS No. 869893-92-5

7-Desmethoxy-7-fluoro Elvitegravir

Cat. No. B586700
CAS RN: 869893-92-5
M. Wt: 435.852
InChI Key: KIMVXGKCDWQKOQ-LJQANCHMSA-N
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Description

7-Desmethoxy-7-fluoro Elvitegravir (7-DMF-EVG) is an antiretroviral drug used to treat HIV infection. It belongs to a class of drugs known as integrase strand transfer inhibitors (INSTIs). 7-DMF-EVG works by blocking the action of the HIV-1 enzyme reverse transcriptase, which is responsible for the replication of the virus. 7-DMF-EVG has been approved for use in combination with other antiretroviral drugs in the United States and Europe.

Scientific Research Applications

HIV Treatment and Management

7-Desmethoxy-7-fluoro Elvitegravir is primarily recognized for its role as an HIV integrase inhibitor . It operates by obstructing the integration of viral DNA into the host cell genome, which is a critical step in the HIV replication cycle. This compound is metabolized via cytochrome P450 (CYP)3A4, with minor pathways including glucuronidation and oxidative metabolism . Its efficacy in treating HIV infection has been demonstrated in clinical trials, showing excellent virological responses and minimal toxicities .

Pharmacokinetics and Drug Delivery

Research has explored the use of 7-Desmethoxy-7-fluoro Elvitegravir in nanoformulations to enhance drug delivery across the blood-brain barrier (BBB) . This is particularly significant for treating HIV-1-associated neurocognitive disorders (HAND), as conventional antiretroviral drugs often fail to reach therapeutic levels in the brain due to the BBB .

Biochemical Pathway Analysis

In biochemistry, the compound’s interaction with enzymes like cytochrome P450 is of interest. Understanding its metabolic pathways can inform the development of other drugs and therapeutic strategies, especially concerning drug-drug interactions and the management of HIV treatment regimens .

Molecular Biology Research

7-Desmethoxy-7-fluoro Elvitegravir’s role in molecular biology is tied to its impact on the HIV lifecycle. Studies have focused on its ability to inhibit the replication of HIV-1 clinical isolates with various antiretroviral drug mutations, showcasing its potent anti-HIV-1 activity .

Organic Chemistry Synthesis

The synthesis of 7-Desmethoxy-7-fluoro Elvitegravir and its derivatives is a topic of interest in organic chemistry. Researchers have synthesized several series of related compounds to study their inhibitory anti-HIV-1 activity, highlighting the potential of these molecules in integrase inhibition .

Analytical Chemistry Applications

In analytical chemistry, methods have been developed for the quantification of 7-Desmethoxy-7-fluoro Elvitegravir in biological samples, which is crucial for pharmacokinetic studies and therapeutic drug monitoring. Techniques like LC-MS/MS are employed to determine the concentration of this compound in plasma, aiding in the understanding of its pharmacological profile .

properties

IUPAC Name

6-[(3-chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF2NO4/c1-11(2)19(10-27)26-9-15(22(29)30)21(28)14-7-13(17(24)8-18(14)26)6-12-4-3-5-16(23)20(12)25/h3-5,7-9,11,19,27H,6,10H2,1-2H3,(H,29,30)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMVXGKCDWQKOQ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730258
Record name 6-[(3-Chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-(3-chloro-2-fluorobenzyl)-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

869893-92-5
Record name 6-[(3-Chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Desmethoxy-7-fluoro Elvitegravir
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7-Desmethoxy-7-fluoro Elvitegravir
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Reactant of Route 6
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